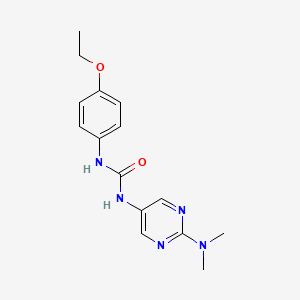
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyrimidine ring and an ethoxyphenyl group attached to a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea typically involves a multi-step process. One common method begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The ethoxyphenyl group is then attached to the urea moiety through a series of condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with additional hydrogen atoms.
Aplicaciones Científicas De Investigación
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea: Similar in structure but with a methoxy group instead of an ethoxy group.
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-chlorophenyl)urea: Similar in structure but with a chloro group instead of an ethoxy group.
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-nitrophenyl)urea: Similar in structure but with a nitro group instead of an ethoxy group.
Uniqueness
The uniqueness of 1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(4-ethoxyphenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its solubility, reactivity, and interactions with biological targets, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-5-yl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-22-13-7-5-11(6-8-13)18-15(21)19-12-9-16-14(17-10-12)20(2)3/h5-10H,4H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVKCGRLYIRSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2665734.png)
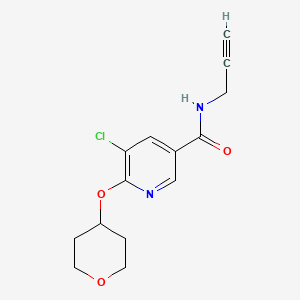
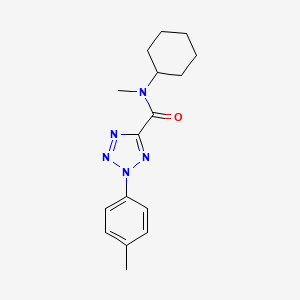
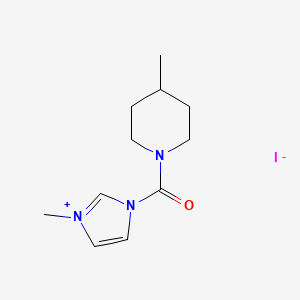
![methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2665739.png)
![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)
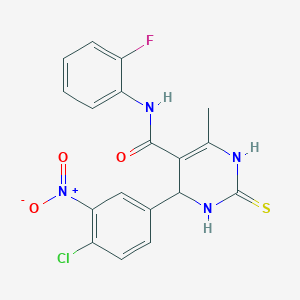
![N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2665742.png)
![1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2665744.png)
![Ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665746.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2665749.png)
![6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B2665751.png)
![3-ethyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2665753.png)
![[(3-Carbamoylthiophen-2-yl)carbamoyl]methyl 3-methylfuran-2-carboxylate](/img/structure/B2665756.png)
